molecular formula C10H12N2O5 B13897179 Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate

Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate

Katalognummer: B13897179
Molekulargewicht: 240.21 g/mol
InChI-Schlüssel: IWOAKRKNRRGONA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid methyl ester is an organic compound that belongs to the class of nitrobenzoic acid derivatives This compound is characterized by the presence of a nitro group, a hydroxyethylamino group, and a methyl ester functional group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid methyl ester typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group, which is then reacted with ethylene oxide to introduce the hydroxyethyl group. The final step involves esterification to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Oxo-ethylamino)-4-nitro-benzoic acid methyl ester.

    Reduction: Formation of 3-(2-Hydroxy-ethylamino)-4-amino-benzoic acid methyl ester.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their function and activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid: Lacks the ester group, which can affect its solubility and reactivity.

    4-Nitrobenzoic acid methyl ester: Lacks the hydroxyethylamino group, resulting in different chemical properties and applications.

Uniqueness

3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and hydroxyethylamino groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H12N2O5

Molekulargewicht

240.21 g/mol

IUPAC-Name

methyl 3-(2-hydroxyethylamino)-4-nitrobenzoate

InChI

InChI=1S/C10H12N2O5/c1-17-10(14)7-2-3-9(12(15)16)8(6-7)11-4-5-13/h2-3,6,11,13H,4-5H2,1H3

InChI-Schlüssel

IWOAKRKNRRGONA-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.